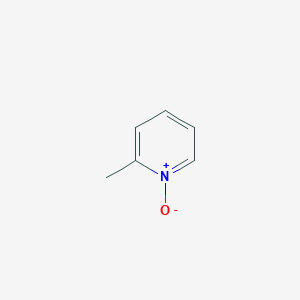

2-Picoline-N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZKDDTWZYUZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-19-1, 51279-53-9 | |

| Record name | Pyridine, 2-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyridine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, methyl-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051279539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-methyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-methylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPYRIDINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G41PJ47D1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of 2-Picoline-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding characteristics of 2-Picoline-N-oxide, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The document details its structural parameters derived from X-ray crystallography, insights from spectroscopic analysis, and a discussion of its synthesis and reactivity.

Molecular Structure

This compound, also known as 2-methylpyridine-N-oxide, possesses a planar pyridine ring with an oxygen atom coordinated to the nitrogen atom. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity and intermolecular interactions.

Crystal Structure and Geometric Parameters

The precise molecular geometry of this compound in the solid state has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca.[1] The key structural parameters are summarized in the table below.

| Parameter | Bond Length (Å) | Bond/Torsion Angle (°) |

| Bond Lengths | ||

| N1-O1 | 1.305 | |

| N1-C2 | 1.363 | |

| N1-C6 | 1.352 | |

| C2-C3 | 1.375 | |

| C3-C4 | 1.371 | |

| C4-C5 | 1.368 | |

| C5-C6 | 1.378 | |

| C2-C7 | 1.493 | |

| Bond Angles | ||

| O1-N1-C2 | 119.3 | |

| O1-N1-C6 | 119.8 | |

| C2-N1-C6 | 120.9 | |

| N1-C2-C3 | 120.1 | |

| C2-C3-C4 | 120.1 | |

| C3-C4-C5 | 119.6 | |

| C4-C5-C6 | 120.4 | |

| N1-C6-C5 | 118.9 | |

| N1-C2-C7 | 117.0 | |

| C3-C2-C7 | 122.9 | |

| Torsion Angles | ||

| O1-N1-C2-C7 | -3.1 | |

| C6-N1-C2-C7 | 177.5 |

Data extracted from the crystallographic study by Betz et al. (2011).[1]

The planarity of the pyridine ring is a key feature, and the N-O bond length is consistent with a significant degree of double bond character, arising from resonance delocalization of the nitrogen lone pair and the pi-electrons of the ring.

Bonding Characteristics

The bonding in this compound is characterized by the interplay of the aromatic pyridine ring and the polar N-oxide group. This results in a molecule with a significant dipole moment and distinct spectroscopic signatures.

Dipole Moment

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are essential tools for the characterization of this compound. The electron-withdrawing nature of the N-oxide group generally leads to a downfield shift of the ring proton and carbon signals compared to 2-picoline.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key vibrational modes. A strong absorption band corresponding to the N-O stretching vibration is a hallmark of this class of compounds. The exact position of this band can be influenced by the electronic nature of substituents on the pyridine ring.

| Spectroscopic Data | Chemical Shift (ppm) or Wavenumber (cm-1) |

| 1H NMR | Specific shifts depend on the solvent and instrument. |

| 13C NMR | Specific shifts depend on the solvent and instrument. |

| IR (N-O Stretch) | ~1250 cm-1 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 2-picoline.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis and purification of this compound.

Detailed Methodology:

-

Dissolve 2-picoline in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent (e.g., meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide) portion-wise while maintaining the temperature.

-

Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up to remove excess oxidant and by-products.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

X-ray Crystallography

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Grow suitable single crystals of this compound, for example, by slow evaporation from a suitable solvent.

-

Mount a crystal of appropriate size on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 200 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1]

-

Process the collected data, including integration of reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[1]

Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Transfer the solution to an NMR tube.

-

Acquire 1H and 13C NMR spectra on a spectrometer of appropriate field strength.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy:

-

Prepare the sample, for instance, as a thin film on a suitable IR-transparent window (e.g., KBr) or as a KBr pellet.

-

Record the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).

-

Identify the characteristic absorption bands, particularly the N-O stretching vibration.

Reactivity

The N-oxide group significantly influences the reactivity of the pyridine ring. It activates the positions ortho and para to the nitrogen atom towards nucleophilic attack and can also direct electrophilic substitution.

A classic example of the reactivity of this compound is its reaction with acetic anhydride, which leads to the formation of 2-pyridylcarbinol acetate.

Reaction Pathway of this compound with Acetic Anhydride:

Caption: Simplified reaction pathway for the rearrangement of this compound with acetic anhydride.

This reaction proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the methyl group and a subsequent[1][1]-sigmatropic rearrangement. This reactivity highlights the utility of this compound as a versatile intermediate in the synthesis of more complex substituted pyridines.

References

The Oxidation of 2-Picoline to 2-Picoline-N-Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of 2-picoline to 2-picoline-N-oxide is a pivotal transformation in synthetic organic chemistry, providing a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides an in-depth analysis of the core mechanisms, experimental protocols, and quantitative data associated with the N-oxidation of 2-picoline. Various oxidation methodologies are explored, including the use of hydrogen peroxide, peracetic acid, and urea-hydrogen peroxide, with a focus on reaction conditions, catalysts, and yields. Detailed experimental procedures are provided to enable the replication of these key transformations. Furthermore, this guide employs visualizations to elucidate reaction pathways and experimental workflows, offering a clear and comprehensive resource for professionals in the field.

Introduction

This compound, a derivative of pyridine, serves as a crucial building block in the development of numerous organic compounds.[1] The introduction of the N-oxide functionality enhances the reactivity of the pyridine ring, facilitating a variety of subsequent transformations.[2] Understanding the mechanism of its formation from 2-picoline is essential for optimizing reaction conditions and achieving high yields of the desired product. This document details the prevalent methods for this oxidation, presenting a comparative analysis of their efficiency and practicality.

Oxidation Mechanisms and Methodologies

The N-oxidation of 2-picoline involves the donation of an oxygen atom to the nitrogen atom of the pyridine ring. This can be achieved through various oxidizing agents, each with its own mechanistic pathway and optimal reaction conditions.

Oxidation with Peroxy Acids

Peroxy acids, such as peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the N-oxidation of pyridines.[3] The reaction proceeds through a concerted mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxy acid.

A general workflow for selecting an appropriate oxidation method is presented below:

Oxidation with Hydrogen Peroxide

Hydrogen peroxide, in the presence of an acid catalyst such as acetic acid or a heteropolyacid, is a common and environmentally friendly oxidizing agent.[4][5] The acid protonates the hydrogen peroxide, increasing its electrophilicity and facilitating the attack by the pyridine nitrogen.

The proposed mechanism for the acid-catalyzed oxidation of 2-picoline with hydrogen peroxide is depicted below:

Oxidation with Urea-Hydrogen Peroxide (UHP)

Urea-hydrogen peroxide is a stable, solid source of hydrogen peroxide, offering a safer alternative to handling concentrated aqueous solutions.[6] In the presence of an activator, such as trifluoroacetic anhydride, UHP effectively oxidizes 2-picoline to its N-oxide.

Quantitative Data Summary

The following tables summarize the quantitative data for various methods of 2-picoline N-oxidation.

| Oxidizing Agent | Catalyst/Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Peracetic Acid (40%) | None | Acetic Acid | 85 | 1 | 78-83 | [7] |

| Hydrogen Peroxide | Phosphotungstic Acid | Water | 85-90 | 5-10 | High (not specified) | [4] |

| Urea-Hydrogen Peroxide | Trifluoroacetic Anhydride | 1,4-Dioxane | 50 | Overnight | Not Specified | [6] |

| Hydrogen Peroxide | Maleic Anhydride | Acetic Acid | 70-80 | Not Specified | Not Specified | [8] |

Table 1: Comparison of Oxidation Methods for 2-Picoline to this compound.

Experimental Protocols

Protocol 1: Oxidation with Peracetic Acid

This protocol is adapted from Organic Syntheses.[7]

Materials:

-

2-Picoline

-

40% Peracetic Acid

-

Isopropyl Alcohol

-

Ether

-

Hydrogen Chloride (gas)

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 1.39 moles of 2-picoline.

-

With stirring, add 1.50 moles of 40% peracetic acid at a rate that maintains the temperature at 85°C. This addition typically takes 50-60 minutes.

-

After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

-

To isolate the product as the hydrochloride salt, bubble a slight excess of gaseous hydrogen chloride into the reaction mixture.

-

Remove acetic acid and excess peracetic acid by warming on a steam bath under vacuum.

-

Purify the residual this compound hydrochloride by refluxing with 300 ml of isopropyl alcohol for 30 minutes, followed by cooling and filtration.

-

Wash the crystals with isopropyl alcohol and then with ether to yield the final product.

Protocol 2: Oxidation with Hydrogen Peroxide and Phosphotungstic Acid Catalyst

This protocol is based on a patented method.[4]

Materials:

-

2-Picoline

-

Phosphotungstic Acid Solution

-

Hydrogen Peroxide (30-50%)

-

Sodium Hydroxide Solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

Prepare a phosphotungstic acid catalyst solution.

-

To 200-250 parts by weight of 2-picoline, slowly add the phosphotungstic acid solution with stirring.

-

Heat the mixture in a water bath to 85-90°C.

-

Add 300-380 parts by weight of hydrogen peroxide dropwise at a rate of 50-65 parts by weight per hour.

-

Maintain the reaction temperature at 83-88°C for 5-10 hours.

-

Cool the reaction mixture to 25-40°C and adjust the pH to 7-9 with a dilute sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Wash the organic extract with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain this compound.

Protocol 3: Oxidation with Urea-Hydrogen Peroxide (UHP)

This procedure is derived from a method for preparing pyridine N-oxides.[6]

Materials:

-

2-Picoline

-

Urea-Hydrogen Peroxide (UHP)

-

Trifluoroacetic Anhydride

-

1,4-Dioxane

-

Saturated Sodium Sulfite Solution

-

Saturated Ammonium Hydroxide Solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a reaction vessel, dissolve the main raw material (2-picoline) and trifluoroacetic anhydride in an ester or nitrile solvent.

-

Heat the system to 30-110°C.

-

At this temperature, add the urea-hydrogen peroxide mixture.

-

After the reaction is complete, cool the mixture to 30-50°C.

-

Add a saturated sodium sulfite solution until a starch-potassium iodide paper test is negative (indicating the absence of peroxides).

-

Adjust the pH of the system to 8-10 with a saturated ammonium hydroxide solution.

-

Perform centrifugation and extraction.

-

Combine the organic phases and concentrate to obtain the product.

Conclusion

The oxidation of 2-picoline to this compound can be accomplished through several effective methods. The choice of oxidant and reaction conditions should be guided by factors such as scale, cost, safety, and the desired purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to select and implement the most suitable method for their specific needs. Further research into more sustainable and efficient catalytic systems will continue to advance this important chemical transformation.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. pp.bme.hu [pp.bme.hu]

- 4. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

An In-depth Technical Guide to Electrophilic Substitution Reactions on the 2-Picoline-N-oxide Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic substitution reactions on the 2-picoline-N-oxide ring. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the core principles governing these reactions, offers detailed experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction: Reactivity and Directing Effects

This compound, a derivative of pyridine, presents a unique reactivity profile towards electrophilic aromatic substitution.[1][2] The N-oxide functional group significantly alters the electron distribution within the pyridine ring. Through resonance, the N-oxide group donates electron density to the ring, particularly at the 2- (ortho) and 4- (para) positions.[3][4] This donation activates the ring towards electrophilic attack, a stark contrast to the parent pyridine molecule, which is generally deactivated.

The presence of the methyl group at the 2-position further influences the regioselectivity of these reactions. While both the N-oxide and the methyl group are ortho-, para-directing, the electronic and steric effects combine to strongly favor substitution at the 4-position.[3] This makes this compound a valuable starting material for the synthesis of 4-substituted-2-methylpyridines.[5][6]

Key Electrophilic Substitution Reactions

Nitration

Nitration is one of the most well-documented electrophilic substitution reactions of this compound. The reaction is typically carried out using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, leading to the formation of 4-nitro-2-picoline-N-oxide.[7] This product is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6]

1. Preparation of the Nitrating Acid:

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid.

-

While cooling the flask in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions.

2. Reaction Setup:

-

Assemble a 100 mL three-neck flask with a magnetic stir bar, a reflux condenser, an internal thermometer, and an addition funnel with a pressure balance.

-

Equip the reflux condenser with an adapter connected to a tube to safely vent the nitrous fumes to a wash bottle containing a 2 M NaOH solution.[8]

3. Nitration Procedure:

-

Add the this compound to the reaction flask and heat it to 60°C.

-

Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred this compound over 30 minutes. The internal temperature will initially drop to around 40°C.[8]

-

After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[7][8]

4. Work-up and Isolation:

-

Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice in a 1 L beaker.

-

Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8 (strong foaming will occur).[8] A yellow crystalline solid will precipitate.

-

Collect the crude product, which contains sodium sulfate, by vacuum filtration.

-

To the crude product, add acetone to dissolve the 4-nitro-2-picoline-N-oxide, leaving the insoluble sodium sulfate behind.

-

Separate the insoluble salt by filtration.

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain the yellow product.

-

Dry the product in a desiccator. If necessary, the product can be recrystallized from acetone.[8]

Halogenation

Halogenation of this compound provides access to valuable 2-halo-substituted pyridines, which are important pharmaceutical intermediates.[9][10] Direct halogenation of the pyridine ring is often challenging due to poor regioselectivity and reactivity.[9] However, the N-oxide functionality facilitates halogenation, typically at the 2- and 4-positions. Reagents like phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂) are commonly employed.[9] These reactions often proceed through a nucleophilic substitution mechanism on an activated intermediate rather than a direct electrophilic attack on the ring.

A general procedure for the regioselective C2-chlorination of pyridine N-oxides involves the use of phosphorus oxychloride.

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound.

2. Chlorination Procedure:

-

Add phosphorus oxychloride (POCl₃) to the flask. The reaction can be run neat or in a suitable solvent.

-

Heat the reaction mixture under reflux. The reaction time and temperature will vary depending on the specific substrate.

3. Work-up and Isolation:

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the solution with a base, such as sodium carbonate or sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford the 2-chloro-picoline.

Sulfonation

The sulfonation of pyridine-N-oxide requires harsh reaction conditions, similar to the sulfonation of pyridine itself.[11] The reaction is typically carried out with fuming sulfuric acid in the presence of a mercuric sulfate catalyst at high temperatures.[11] Unlike nitration, which occurs at the 4-position, sulfonation of pyridine-N-oxide yields the 3-substituted derivative.[11] This is because under the strongly acidic conditions, the N-oxide oxygen is protonated, leading to a species that resembles a deactivated pyridine ring, thus directing the incoming electrophile to the 3-position.

1. Reaction Setup:

-

In a reaction vessel suitable for high temperatures, combine pyridine-N-oxide, 20% fuming sulfuric acid, and a catalytic amount of mercuric sulfate.[11]

2. Sulfonation Procedure:

-

Heat the reaction mixture to 220-240°C for approximately 22 hours.[11]

3. Work-up and Isolation:

-

After cooling, pour the reaction mixture into water.

-

Neutralize the solution with a hot saturated solution of barium hydroxide, followed by powdered barium carbonate, to precipitate the sulfate ions as barium sulfate.

-

Filter the mixture to remove the barium sulfate precipitate.

-

Treat the filtrate with activated carbon (Norit) and then concentrate it by evaporation to yield the 3-pyridine-N-oxidesulfonic acid.[11]

Friedel-Crafts Reactions

Conventional Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine-N-oxides. The Lewis acid catalysts (e.g., AlCl₃) required for these reactions form strong complexes with the N-oxide oxygen atom. This deactivates the ring towards electrophilic substitution and can lead to undesired side reactions. However, alternative methods for the introduction of alkyl and acyl groups have been developed. For instance, Lewis acid-catalyzed enantioselective Friedel-Crafts alkylation of pyrroles with 2-enoyl-pyridine N-oxides has been reported.[12]

Quantitative Data Summary

The following tables summarize the quantitative data for the key electrophilic substitution reactions on picoline-N-oxides.

Table 1: Nitration of Picoline-N-oxides

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Pyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine-N-oxide | 42 | [8] |

| 3-Methylpyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 3-Methyl-4-nitropyridine-N-oxide | 70-73 | [7] |

| 3,5-Lutidine-N-oxide | KNO₃ / H₂SO₄ | 60-65 | 2 | 3,5-Dimethyl-4-nitropyridine-N-oxide | 85.7 | [7] |

Table 2: Sulfonation of Pyridine-N-oxide

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Pyridine-N-oxide | Fuming H₂SO₄ (20%), HgSO₄ | 220-240 | 22 | 3-Pyridine-N-oxidesulfonic acid | Not specified | [11] |

Conclusion

This compound is a valuable and versatile substrate for electrophilic substitution reactions. The activating and directing effects of the N-oxide and methyl groups predominantly favor substitution at the 4-position, particularly in nitration reactions. This regioselectivity allows for the efficient synthesis of 4-substituted-2-methylpyridine derivatives, which are important building blocks in medicinal chemistry and materials science. While halogenation often proceeds via a nucleophilic mechanism on an activated intermediate, and sulfonation occurs at the 3-position under harsh, acidic conditions, the ability to functionalize the pyridine ring in a controlled manner underscores the synthetic utility of this compound. The limitations of Friedel-Crafts reactions highlight the need for alternative synthetic strategies for C-C bond formation on this heterocyclic scaffold. This guide provides foundational knowledge and practical protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 4. google.com [google.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nucleophilic Attack on 2-Picoline-N-oxide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Picoline-N-oxide and its derivatives are versatile building blocks in organic synthesis, playing a crucial role in the development of pharmaceuticals and agrochemicals. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, rendering the C2 and C4 positions susceptible to nucleophilic attack. This activation provides a powerful strategy for the introduction of a wide array of functional groups, leading to the synthesis of highly substituted pyridine scaffolds. This technical guide provides a comprehensive overview of nucleophilic attack on this compound, detailing reaction mechanisms, a variety of nucleophiles, activating agents, and the influence of substituents. Detailed experimental protocols for key transformations and quantitative data on reaction yields are presented to facilitate practical application in a research and development setting.

Introduction

Pyridine-N-oxides, first described by Meisenheimer in 1926, have become indispensable intermediates in heterocyclic chemistry. The oxidation of the pyridine nitrogen to an N-oxide introduces a dipole in the molecule, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This electronic perturbation activates the pyridine ring, particularly at the ortho (C2) and para (C4) positions, towards nucleophilic substitution. This compound, with its methyl group at the 2-position, is a readily available starting material that serves as a precursor to a diverse range of 2-substituted picolines, which are prevalent motifs in many bioactive molecules.[1][2] This guide will explore the fundamental principles and practical applications of nucleophilic reactions on this compound and its derivatives.

General Mechanism of Nucleophilic Attack

The nucleophilic attack on a pyridine-N-oxide typically proceeds through an addition-elimination mechanism. The reaction is generally initiated by the activation of the N-oxide oxygen atom by an electrophilic reagent. This activation enhances the electrophilicity of the pyridine ring, facilitating the subsequent nucleophilic addition.

The general workflow can be summarized as follows:

-

Activation of the N-oxide: The oxygen atom of the N-oxide acts as a nucleophile and attacks an activating agent (e.g., acid chloride, anhydride, or phosphorus-based reagent), forming a reactive intermediate.

-

Nucleophilic Addition: A nucleophile attacks the activated pyridine ring, preferentially at the C2 or C4 position, forming a dihydropyridine intermediate.

-

Elimination and Rearomatization: The intermediate eliminates the activated oxygen moiety to restore the aromaticity of the pyridine ring, yielding the 2- or 4-substituted pyridine product.

Key Reactions and Quantitative Data

A wide variety of nucleophiles can be employed to functionalize this compound. The choice of activating agent and reaction conditions is crucial for achieving high yields and selectivity.

Halogenation

The introduction of a halogen atom, particularly chlorine, at the 2-position of the picoline ring is a common transformation that provides a versatile handle for further functionalization.

| Substrate | Activating Agent | Nucleophile | Product | Yield (%) | Reference |

| This compound | Phosphoryl chloride (POCl₃) | Chloride (from POCl₃) | 2-(Chloromethyl)pyridine | 90 (conversion), 98 (selectivity) | [1][3] |

| Pyridine-N-oxide | Phosphoryl chloride (POCl₃) | Chloride (from POCl₃) | 2-Chloropyridine | 90 | [4] |

Amination

The synthesis of 2-aminopyridines is of significant interest in medicinal chemistry. Several methods have been developed for the direct amination of pyridine-N-oxides.

| Substrate | Activating Agent | Nucleophile | Product | Yield (%) | Reference |

| Pyridine-N-oxide | Ts₂O | t-BuNH₂ | 2-(tert-Butylamino)pyridine | High | [5] |

| Pyridine-N-oxide | TMSOTf | Benzyl isocyanide | 2-(Benzylamino)pyridine | up to 84 | [6] |

| 4-Methoxypyridine-N-oxide | TMSOTf | 4-Chloroaniline | N-(4-Chlorophenyl)-4-methoxypyridin-2-amine | 19 | [6] |

| 2-Methylpyridine-N-oxide | TMSOTf | 4-Chloroaniline | N-(4-Chlorophenyl)-6-methylpyridin-2-amine | 48 | [6] |

Cyanation

The introduction of a cyano group is a valuable transformation, as nitriles can be readily converted into a variety of other functional groups.

| Substrate | Activating Agent | Nucleophile | Product | Yield (%) | Reference |

| Pyridine-N-oxide | (CH₃)₂NCOCl | KCN | 2-Cyanopyridine | Good | [6] |

C-C Bond Forming Reactions

The reaction of this compound with organometallic reagents such as Grignard and arylzinc reagents provides a direct route to 2-alkyl and 2-aryl picolines.

| Substrate | Reagent | Product | Yield (%) | Reference |

| Pyridine-N-oxides | Arylzinc reagents / TFAA | 2-Arylpyridines | 24-95 | [7] |

| Pyridine-N-oxides | Grignard reagents | 2-Substituted pyridines | High | [8] |

| Pyridine-N-oxide | 4-Bromotoluene / Pd(OAc)₂ / P(tBu)₃·HBF₄ | 2-(4'-Methylphenyl)-pyridine N-oxide | High | [9] |

The Boekelheide Rearrangement

A specific and important reaction of 2-picoline-N-oxides is the Boekelheide rearrangement, which occurs upon treatment with acetic anhydride or trifluoroacetic anhydride (TFAA). This reaction leads to the formation of 2-(hydroxymethyl)pyridine derivatives.[10] The reaction proceeds via an initial acylation of the N-oxide, followed by deprotonation of the methyl group and a[1][1]-sigmatropic rearrangement.[10][11]

| Substrate | Reagent | Product | Yield (%) | Reference |

| This compound | Acetic Anhydride | 2-(Acetoxymethyl)pyridine | 78 | [11] |

| 2-Alkyl pyridine N-oxides | Trifluoroacetic anhydride (TFAA) | 2-(α-Hydroxyalkyl)-pyridines | High | [12] |

Experimental Protocols

Synthesis of 2-(Chloromethyl)pyridine from this compound

Materials:

-

This compound

-

Phosphoryl chloride (POCl₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of this compound in dichloromethane is cooled to 0 °C in an ice bath.

-

Triethylamine is added to the solution.

-

Phosphoryl chloride is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to afford 2-(chloromethyl)pyridine.[1][3]

General Procedure for the Amination of Pyridine-N-oxides

Materials:

-

Pyridine-N-oxide derivative

-

Amine nucleophile

-

Bromotri(pyrrolidino)phosphonium hexafluorophosphate (PyBroP)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the pyridine-N-oxide in dichloromethane are added the amine nucleophile and diisopropylethylamine.

-

The mixture is stirred at room temperature, and PyBroP is added in one portion.

-

The reaction is stirred at room temperature for 15 hours.

-

The reaction mixture is then diluted with dichloromethane and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield the 2-aminopyridine derivative.[13][14]

Boekelheide Rearrangement of this compound

Materials:

-

This compound

-

Acetic anhydride

-

Sodium bicarbonate solution

Procedure:

-

This compound is dissolved in an excess of acetic anhydride.

-

The mixture is heated at reflux for several hours.

-

After cooling to room temperature, the excess acetic anhydride is carefully quenched by the slow addition of water.

-

The mixture is neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude 2-(acetoxymethyl)pyridine can be purified by distillation or chromatography. For the corresponding alcohol, the acetate can be hydrolyzed under basic or acidic conditions.[10][11]

Signaling Pathways and Experimental Workflows

In the context of chemical synthesis, "signaling pathways" can be interpreted as reaction cascades or synthetic routes. The following diagrams illustrate key transformations of this compound.

Substituent Effects and Regioselectivity

The position and electronic nature of substituents on the this compound ring can significantly influence the regioselectivity and rate of nucleophilic attack.

-

Electronic Effects: Electron-withdrawing groups on the pyridine ring generally increase the rate of nucleophilic attack by further polarizing the ring and stabilizing the negatively charged intermediate. Conversely, electron-donating groups can decrease the reaction rate.[15]

-

Steric Effects: Bulky substituents at the C3 or C6 positions can hinder nucleophilic attack at the C2 position, potentially favoring attack at the C4 position if it is unsubstituted.

-

Regioselectivity: In unsymmetrically substituted pyridine-N-oxides, the position of nucleophilic attack is a balance of electronic and steric factors. Attack generally occurs at the most electron-deficient and sterically accessible ortho or para position to the N-oxide.[16][17]

Conclusion

The nucleophilic functionalization of this compound and its derivatives represents a robust and versatile strategy for the synthesis of a wide range of substituted pyridines. The ability to introduce diverse nucleophiles at the C2 position, facilitated by various activating agents, makes this methodology highly valuable for the construction of complex molecular architectures. This guide has provided a detailed overview of the key principles, reactions, and experimental considerations for employing this compound in synthetic organic chemistry, with a focus on applications relevant to pharmaceutical and materials science research. The presented data and protocols serve as a practical resource for scientists engaged in the design and synthesis of novel heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. scispace.com [scispace.com]

- 4. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Mild addition of nucleophiles to pyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mild addition of nucleophiles to pyridine-N-oxides. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coordination Chemistry of 2-Picoline-N-oxide with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Picoline-N-oxide, a derivative of pyridine, has garnered significant attention in the field of coordination chemistry. Its ability to coordinate with a variety of transition metals through the oxygen atom of the N-oxide group leads to the formation of a diverse array of metal complexes with interesting structural, spectroscopic, and magnetic properties. These complexes have potential applications in catalysis, materials science, and as precursors for the synthesis of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with first-row transition metals, focusing on cobalt(II), nickel(II), copper(II), and zinc(II). The document details experimental protocols for the synthesis and characterization of these complexes, presents key quantitative data in a structured format, and illustrates the experimental workflows through clear diagrams.

Coordination Behavior of this compound

This compound (2-picNO) typically acts as a monodentate ligand, coordinating to metal ions through the oxygen atom of the N-oxide functionality. The presence of the methyl group at the 2-position of the pyridine ring can introduce steric hindrance, influencing the coordination number and geometry of the resulting complexes. The N-O bond in the free ligand exhibits a characteristic stretching frequency in the infrared (IR) spectrum, which is sensitive to the coordination environment and shifts upon complexation. This shift provides valuable insight into the strength of the metal-oxygen bond.

Transition Metal Complexes of this compound

Cobalt(II) Complexes

Cobalt(II) forms a variety of complexes with this compound, often exhibiting octahedral or tetrahedral geometries. The magnetic moments of these complexes are indicative of their spin states and coordination environments. For instance, octahedral Co(II) complexes typically display magnetic moments in the range of 4.3-5.2 B.M., while tetrahedral complexes have slightly lower values.

Nickel(II) Complexes

Nickel(II) complexes with this compound are predominantly octahedral, characterized by magnetic moments ranging from 2.8 to 3.5 B.M., consistent with two unpaired electrons.[1] The electronic spectra of these complexes show characteristic d-d transitions that are useful for determining the ligand field splitting energy.

Copper(II) Complexes

Copper(II), with its d⁹ electronic configuration, forms a range of complexes with this compound, often with distorted octahedral or square planar geometries due to the Jahn-Teller effect. The magnetic moments of mononuclear Cu(II) complexes are typically around 1.73 B.M., corresponding to one unpaired electron.[1] However, deviations can occur due to spin-orbit coupling or the presence of dinuclear structures with magnetic exchange interactions.

Zinc(II) Complexes

Zinc(II), having a d¹⁰ electronic configuration, forms diamagnetic complexes with this compound. The coordination geometry is often tetrahedral or distorted tetrahedral.[2][3] As Zn(II) complexes are colorless and do not exhibit d-d electronic transitions, structural characterization relies heavily on techniques like X-ray crystallography and NMR spectroscopy.

Data Presentation

Table 1: Infrared Spectroscopic Data for this compound and its Transition Metal Complexes

| Compound | ν(N-O) (cm⁻¹) | Δν(N-O) (cm⁻¹) | Reference |

| This compound | ~1254 | - | [4] |

| [Co(2-picNO)₂(NCS)₂] | Not specified | Shift observed | [5] |

| ZnCl₂(QNO)₂ | 1225-1227 | -27 to -29 | [3] |

Note: QNO (quinoline-N-oxide) is structurally similar to this compound and provides an indication of the expected shift. Data for specific this compound complexes with Co(II) and Ni(II) requires further specific literature search.

Table 2: Magnetic Moments of Transition Metal Complexes with this compound

| Complex | Geometry | Magnetic Moment (B.M.) | Reference |

| Octahedral Co(II) Complexes | Octahedral | 4.80 - 5.02 | [1] |

| Octahedral Ni(II) Complexes | Octahedral | 3.20 - 3.28 | [1] |

| Octahedral Cu(II) Complexes | Octahedral | 1.77 - 1.79 | [1] |

| Dinuclear Cu(II) Complex | Dinuclear | 1.30 (at 300K) | [6] |

Table 3: Selected Bond Lengths and Angles for a Representative Zinc(II) Complex with a Pyridine-N-oxide Type Ligand

| Parameter | Value | Reference |

| [ZnCl₂(isoquinoline-N-oxide)₂] | [7] | |

| Zn-O Bond Length (Å) | 1.968(3) - 1.999(3) | [7] |

| Zn-Cl Bond Length (Å) | 2.2088(14) - 2.2147(13) | [7] |

| O-Zn-O Bond Angle (°) | 101.78(13) | [7] |

| Cl-Zn-Cl Bond Angle (°) | 117.35(6) | [7] |

Note: Data for a closely related isoquinoline-N-oxide complex is provided as a representative example of the coordination geometry around a Zn(II) center.

Experimental Protocols

General Synthesis of Transition Metal this compound Complexes

A general procedure for the synthesis of transition metal complexes with this compound involves the reaction of a metal salt with the ligand in a suitable solvent.[5][8][9]

Materials:

-

Transition metal salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(CH₃COO)₂·H₂O, ZnCl₂)

-

This compound

-

Solvent (e.g., ethanol, methanol, water)

Procedure:

-

Dissolve the transition metal salt in the chosen solvent, with gentle heating if necessary.

-

In a separate flask, dissolve this compound in the same solvent.

-

Add the ligand solution dropwise to the stirred metal salt solution. The molar ratio of metal to ligand is typically varied to obtain complexes with different stoichiometries.

-

The reaction mixture is often stirred at room temperature or refluxed for a specific period, which can range from a few minutes to several hours.

-

The resulting precipitate is collected by filtration, washed with the solvent and a low-boiling point organic solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried in a desiccator over a suitable drying agent.

Characterization Techniques

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹. Samples are prepared as KBr pellets. The shift in the N-O stretching vibration upon coordination is a key diagnostic feature.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, DMF) or as a solid-state diffuse reflectance spectrum. The positions of the d-d transition bands provide information about the coordination geometry and ligand field strength.

Magnetic Susceptibility Measurement: Magnetic moments are determined at room temperature using a Gouy balance or a SQUID magnetometer. The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility after correcting for the diamagnetism of the constituent atoms.[1]

X-ray Crystallography: Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the complexes, including bond lengths, bond angles, and overall coordination geometry.[7]

Mandatory Visualization

Caption: General workflow for the synthesis of transition metal complexes with this compound.

Caption: Workflow for the characterization of this compound transition metal complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structures of three zinc(II) halide coordination complexes with quinoline N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magnetostructural Properties of Some Doubly-Bridged Phenoxido Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structures of zinc(II) coordination complexes with isoquinoline N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]

- 9. bcc.bas.bg [bcc.bas.bg]

Investigating the Biological Frontier: A Technical Guide to Novel 2-Picoline-N-oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with N-oxide derivatives of heterocyclic compounds emerging as a particularly promising frontier. Among these, novel derivatives of 2-Picoline-N-oxide (2-methylpyridine 1-oxide) are attracting significant attention for their potential biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Anticancer Activity of this compound Derivatives

Recent studies have begun to uncover the cytotoxic potential of novel this compound derivatives against various human cancer cell lines. The introduction of different substituents onto the pyridine ring can significantly influence their anticancer efficacy.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of novel this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific data for a wide range of novel this compound derivatives is still emerging, the following table presents a hypothetical summary based on the evaluation of related pyridine N-oxide structures to illustrate the data format.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) |

| 2PNO-A | 4-Nitro | HeLa (Cervical Cancer) | 15.2 ± 1.8 |

| 2PNO-B | 5-Bromo | MCF-7 (Breast Cancer) | 22.5 ± 2.1 |

| 2PNO-C | 4-Chloro | A549 (Lung Cancer) | 18.9 ± 1.5 |

| Doxorubicin | (Positive Control) | HeLa, MCF-7, A549 | < 1 |

Note: The data in this table is illustrative and intended to demonstrate the standard format for presenting cytotoxicity data.

Experimental Protocols: Cytotoxicity Assays

The evaluation of the cytotoxic potential of novel this compound derivatives is a critical step in drug discovery. In vitro cytotoxicity assays provide essential information on the concentration-dependent toxicity of a compound in cultured cells.[1]

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (novel this compound derivatives) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualization: Experimental Workflow for Cytotoxicity Testing

Antimicrobial Activity of this compound Derivatives

The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic N-oxides, including derivatives of this compound, have shown promise in this area. The presence of the N-oxide functional group can enhance the antimicrobial potency of the parent pyridine molecule.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of novel compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Substitution Pattern | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| 2PNO-D | 6-Chloro | 32 | 64 | 128 |

| 2PNO-E | 4-Trifluoromethyl | 16 | 32 | 64 |

| 2PNO-F | 5-Nitro | 8 | 16 | 32 |

| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |

| Fluconazole | (Positive Control) | N/A | N/A | 4 |

Note: The data in this table is illustrative and intended to demonstrate the standard format for presenting MIC data.

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method

This method is used to determine the MIC of a compound against a specific microorganism in a liquid medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or yeast) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Mandatory Visualization: Antimicrobial Susceptibility Testing Workflow

References

An In-Depth Technical Guide to the Initial Synthesis and Characterization of 2-Picoline-N-oxide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the foundational synthesis and characterization of 2-Picoline-N-oxide, a key heterocyclic building block in pharmaceutical and chemical research.[1] The document details established experimental protocols, presents critical physicochemical and spectroscopic data in a structured format, and illustrates the synthesis and characterization workflows.

Introduction

This compound, also known as 2-methylpyridine N-oxide, is a heterocyclic compound derived from the oxidation of 2-picoline.[2] Its molecular structure features a pyridine ring where the nitrogen atom is oxidized, which significantly alters the electronic properties of the ring compared to the parent pyridine. This modification makes this compound and related compounds valuable intermediates in organic synthesis, facilitating reactions that are otherwise difficult with 2-picoline itself, such as certain nucleophilic substitutions and C-H functionalization.[3][4] It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document outlines the classic synthesis via oxidation and the standard analytical methods for its characterization.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the direct oxidation of 2-picoline.[3] Various oxidizing agents can be employed, including peroxy acids like m-chloroperbenzoic acid (MCPBA) or peracetic acid.[3] A frequently used and cost-effective approach involves the in situ generation of peracetic acid from the reaction of hydrogen peroxide with glacial acetic acid.[5][6][7]

The overall reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the 2-picoline ring.

Synthesis Pathway Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]

- 6. CN101698659B - Synthesis method of 2-pyridine formaldoxime - Google Patents [patents.google.com]

- 7. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]

2-Picoline-N-oxide: A Versatile Precursor for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Picoline-N-oxide, a derivative of pyridine, has emerged as a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. The presence of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution. This heightened reactivity, coupled with the strategic placement of the methyl group at the 2-position, provides a powerful platform for the construction of complex molecular architectures, many of which are pivotal in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the role of this compound in heterocyclic synthesis, detailing key reactions, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Synthesis of this compound

The primary route to this compound involves the oxidation of 2-picoline (2-methylpyridine). Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired scale, reaction conditions, and the presence of other functional groups.

A general workflow for the synthesis of this compound is depicted below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)

This protocol is a common and effective method for the N-oxidation of pyridines.

-

Dissolution: Dissolve 2-picoline (1.0 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask, maintaining a concentration of approximately 0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of m-CPBA: Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Monitor the temperature to prevent a significant exotherm.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work-up: Upon completion, cool the mixture to 0 °C and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid. Extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford this compound. Further purification can be achieved by chromatography or recrystallization if necessary.

| Oxidizing Agent | Typical Solvent | Temperature | Reaction Time | Typical Yield | Reference |

| m-CPBA | Dichloromethane | 0 °C to RT | 2-4 h | >90% | [1][2] |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80 °C | 3-5 h | ~85% | [3][4] |

| Urea-Hydrogen Peroxide / Trifluoroacetic Anhydride | 1,4-Dioxane | 50 °C | Overnight | Good | [5] |

Key Reactions for Heterocyclic Synthesis

This compound serves as a versatile precursor for a variety of functionalized pyridines and other heterocyclic systems. The following sections detail some of the most important synthetic transformations.

Boekelheide Rearrangement: Synthesis of 2-Acetoxymethylpyridine

The Boekelheide rearrangement is a[6][6]-sigmatropic rearrangement of an α-picoline-N-oxide upon treatment with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to yield the corresponding 2-pyridylmethanol ester.[6][7] This reaction is a cornerstone for the functionalization of the methyl group.

The mechanism of the Boekelheide rearrangement is illustrated below:

Caption: Mechanism of the Boekelheide Rearrangement.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent).

-

Addition of Acetic Anhydride: Add a large excess of acetic anhydride (typically 5-10 equivalents).

-

Heating: Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, carefully quench the excess acetic anhydride by the slow addition of water. Neutralize the solution with a base such as sodium carbonate.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2-acetoxymethylpyridine.[8][9]

| Acylating Agent | Solvent | Temperature | Reaction Time | Typical Yield | Reference |

| Acetic Anhydride | Neat | Reflux (~140 °C) | 2-4 h | ~78% | [7] |

| Trifluoroacetic Anhydride (TFAA) | Dichloromethane | Room Temperature | 1-2 h | High | [5] |

Quantitative Data for Boekelheide Rearrangement Products

| Product | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| 2-Acetoxymethylpyridine | 8.55 (d, 1H), 7.68 (t, 1H), 7.20 (m, 2H), 5.20 (s, 2H), 2.15 (s, 3H) | 170.8, 156.5, 149.5, 136.8, 122.5, 121.8, 66.0, 21.0 | 1740 (C=O), 1230 (C-O) | 151 (M⁺) |

Synthesis of 2-Chloromethylpyridine

2-Chloromethylpyridine is a key intermediate for the introduction of various nucleophiles at the methyl position. It is readily synthesized from this compound using a variety of chlorinating agents.

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

Addition of Base and POCl₃: Add triethylamine (1.1 equivalents) to the solution. Cool the mixture in an ice bath and slowly add phosphoryl chloride (1.1 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography. A high conversion of 90% with 98% selectivity has been reported for this method.[10][11][12]

| Chlorinating Agent | Base | Solvent | Temperature | Conversion/Selectivity | Reference |

| Phosphoryl Chloride (POCl₃) | Triethylamine | Dichloromethane | 0 °C to RT | 90% / 98% | [10][11][12] |

| Phosgene (COCl₂) | Triethylamine | Dichloromethane | 5 °C to RT | 55% / 28% | [13] |

| p-Toluenesulfonyl chloride | - | - | - | Moderate yields | [13] |

Spectroscopic Data for 2-Chloromethylpyridine Hydrochloride

| Data Type | Key Signals | Reference |

| ¹H NMR (D₂O) | δ 8.65 (d, 1H), 8.40 (t, 1H), 7.95 (d, 1H), 7.85 (t, 1H), 5.00 (s, 2H) | [13] |

| ¹³C NMR (D₂O) | δ 150.5, 145.8, 141.2, 128.5, 127.9, 45.3 | [10][14] |

| IR (KBr, cm⁻¹) | 3050, 2950, 1610, 1590, 1470, 1430, 770 | [10] |

| MS (m/z) | 127 (M⁺), 92, 65 | [10] |

Synthesis of 2-Aminopyridines

2-Aminopyridines are important pharmacophores. This compound can be converted to 2-aminopyridines through a one-pot process involving activation with an agent like tosyl anhydride (Ts₂O) followed by reaction with an amine.

Caption: Synthesis of 2-aminopyridine derivatives.

-

Activation and Amination: To a solution of this compound (1.0 equivalent) in a suitable solvent, add tosyl anhydride (Ts₂O) and tert-butylamine (t-BuNH₂).

-

Deprotection: After the initial reaction is complete, treat the crude mixture with trifluoroacetic acid (TFA) to remove the tert-butyl group. This one-pot procedure generally provides high yields and excellent regioselectivity.[15][16]

Spectroscopic Data for 2-Aminopyridine

| Data Type | Key Signals | Reference |

| ¹H NMR (CDCl₃) | δ 8.10 (d, 1H), 7.40 (t, 1H), 6.60 (d, 1H), 6.45 (t, 1H), 4.40 (br s, 2H) | [3][16] |

| ¹³C NMR (CDCl₃) | δ 158.5, 148.2, 137.8, 114.0, 108.5 | [11] |

| IR (KBr, cm⁻¹) | 3440, 3300, 1630, 1580, 1480, 1440, 770 | [17] |

| MS (m/z) | 94 (M⁺), 67, 40 | [17] |

C-H Functionalization: Arylation and Alkenylation

Transition metal-catalyzed C-H activation of this compound provides a direct route to 2-aryl and 2-alkenyl pyridines, avoiding the need for pre-functionalized starting materials.[18]

Palladium catalysts, such as Pd(OAc)₂, can be used to couple this compound with aryl bromides or unactivated arenes.[6][12][15][19]

A general procedure involves heating a mixture of this compound, an aryl bromide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PCy₃·HBF₄), a base (e.g., K₂CO₃), and an additive like pivalic acid in a solvent such as DMA at elevated temperatures.[14]

Nickel catalysts can be employed for the regio- and stereoselective addition of this compound across alkynes to yield (E)-2-alkenylpyridine-N-oxides.[20][21]

| Metal Catalyst | Coupling Partner | Key Reagents/Conditions | Product Type | Reference |

| Pd(OAc)₂ | Aryl Bromide | PCy₃·HBF₄, K₂CO₃, PivOH, DMA, 100 °C | 2-Arylpyridine-N-oxide | [14] |

| Pd(OAc)₂ | Unactivated Arene | Ag₂CO₃, 130 °C | 2-Arylpyridine-N-oxide | [19] |

| Ni(cod)₂ / PCyp₃ | Alkyne | Toluene, 35 °C | (E)-2-Alkenylpyridine-N-oxide | [20] |

1,3-Dipolar Cycloaddition Reactions

The N-oxide moiety can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings. This provides a route to isoxazoline and isoxazole derivatives.[22][23][24]

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a diverse range of functionalized pyridines and other heterocyclic compounds. Its unique reactivity, stemming from the N-oxide functionality, enables a variety of powerful transformations including the Boekelheide rearrangement, direct C-H functionalization, and cycloaddition reactions. The methodologies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic routes to molecules of interest in drug discovery and materials science. The continued exploration of the reactivity of this valuable building block will undoubtedly lead to the discovery of new and efficient methods for the construction of complex heterocyclic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pp.bme.hu [pp.bme.hu]

- 5. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]

- 12. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. 2-Aminopyridine [webbook.nist.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. chesci.com [chesci.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-chloromethylpyridine, a valuable intermediate in pharmaceutical and agrochemical research. The primary focus is on the efficient conversion of 2-Picoline-N-oxide to 2-chloromethylpyridine utilizing phosphoryl chloride (POCl₃) and triethylamine (Et₃N). This method is highlighted for its high conversion and selectivity.[1][2] Alternative chlorinating agents are also discussed. Safety precautions, reaction mechanisms, and product characterization are included to ensure safe and reproducible execution of this synthesis.

Introduction

2-Chloromethylpyridine is a key building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of a reactive chloromethyl group and a pyridine ring, allowing for diverse chemical modifications. Traditional methods for its synthesis, such as the direct chlorination of 2-picoline, often result in a mixture of mono-, di-, and tri-chlorinated products, complicating purification and reducing yields.[3] A more efficient and selective route involves the rearrangement of this compound. This method offers a cleaner reaction profile and higher yields of the desired product. Among the various reagents for this transformation, phosphoryl chloride in the presence of triethylamine has been reported to be particularly effective, achieving high conversion and selectivity.[1][2]

Comparison of Chlorinating Agents

Several reagents can effect the conversion of this compound to 2-chloromethylpyridine. The choice of reagent significantly impacts the reaction's efficiency.

| Chlorinating Agent | Base/Solvent | Conversion (%) | Selectivity (%) | Noteworthy Remarks |

| Phosphoryl Chloride (POCl₃) | Triethylamine (Et₃N) | 90 | 98 | Highly efficient and selective method. [1][2] |

| Phosgene (COCl₂) | Triethylamine / Methylene Chloride | 55 | 28 | Lower conversion and selectivity compared to POCl₃.[3] |

| Diethylchlorophosphate | Triethylamine | Moderate Yields | Not Specified | A viable alternative, though detailed quantitative data is less available. |

| Ethyl Chloroformate | Triethylamine | Moderate Yields | Not Specified | Another alternative with moderate efficiency. |

| Chloroacetyl Chloride | Triethylamine | Moderate Yields | Not Specified | Results in moderate yields of the desired product. |

Experimental Protocols

Protocol 1: Highly Efficient Synthesis using Phosphoryl Chloride and Triethylamine

This protocol is based on the highly selective method reported for the synthesis of 2-chloromethylpyridine.

Materials:

-

This compound

-

Phosphoryl chloride (POCl₃), freshly distilled

-

Triethylamine (Et₃N), dried

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add triethylamine (1.1 eq) dropwise, maintaining the temperature at 0 °C. Subsequently, add phosphoryl chloride (1.1 eq) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-